Product packaging for Fas C-Terminal Tripeptide Acetate(Cat. No.:)

Fas C-Terminal Tripeptide Acetate

Cat. No.: B14768928
M. Wt: 419.5 g/mol
InChI Key: KPZYWMLSXUUVOQ-QKWXXBCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background of the Fas Receptor (CD95/APO-1) in Apoptosis Signaling and Cell Homeostasis

The Fas receptor, also known as CD95 or APO-1, is a transmembrane protein that belongs to the tumor necrosis factor receptor (TNFR) superfamily. nih.govwikipedia.org It plays a critical role in the regulation of programmed cell death, a process known as apoptosis, which is essential for maintaining tissue and cell homeostasis. The Fas receptor is widely expressed on the surface of various cell types and is a key component of the extrinsic apoptosis pathway. wikipedia.orgyoutube.com

The initiation of apoptosis through the Fas receptor occurs upon its binding to its natural ligand, the Fas ligand (FasL), which is typically present on the surface of other cells, such as cytotoxic T lymphocytes. youtube.com This interaction triggers the trimerization of the Fas receptor, bringing together the "death domains" located in their intracellular tails. nih.gov This conformational change leads to the recruitment of an adaptor protein called Fas-associated death domain (FADD). youtube.com

The aggregation of Fas receptors and the binding of FADD initiate the formation of a multi-protein complex known as the Death-Inducing Signaling Complex (DISC). nih.govyoutube.com Within the DISC, FADD recruits pro-caspase-8 molecules, bringing them into close proximity and facilitating their auto-activation into the active enzyme caspase-8. youtube.com Activated caspase-8 then initiates a downstream cascade of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis by cleaving various cellular substrates, ultimately leading to the dismantling of the cell. youtube.com In some cell types, the Fas-mediated signal is amplified through a mitochondrial feedback loop. youtube.com The proper functioning of the Fas signaling pathway is crucial for the removal of aged, damaged, or infected cells, as well as for immune system regulation. Dysregulation of this pathway can contribute to various diseases, including cancer and autoimmune disorders.

Table 1: Key Proteins in the Fas-Mediated Apoptosis Pathway

Protein Name Aliases Function in Fas Pathway
Fas Receptor CD95, APO-1, TNFRSF6 Death receptor that initiates apoptosis upon ligand binding. wikipedia.org
Fas Ligand FasL Binds to the Fas receptor to trigger apoptosis. youtube.com
Fas-Associated Death Domain FADD Adaptor protein that connects the Fas receptor to pro-caspase-8. youtube.com
Caspase-8 - Initiator caspase that is activated within the DISC. youtube.com
Caspase-3 - Effector caspase that executes the final stages of apoptosis. youtube.com

Discovery and Characterization of Fas-Associated Phosphatase-1 (FAP-1) as a Regulator of Fas Signaling

Fas-Associated Phosphatase-1 (FAP-1), also known as Protein Tyrosine Phosphatase Non-Receptor Type 13 (PTPN13), was identified as a protein that interacts with the C-terminal region of the Fas receptor. nih.govnih.gov FAP-1 acts as a negative regulator of Fas-mediated apoptosis. nih.gov Its discovery provided significant insight into the mechanisms that control the sensitivity of cells to Fas-induced cell death.

Research has shown that FAP-1 is overexpressed in various types of cancer cells, including colon carcinomas and astrocytomas, contributing to their resistance to apoptosis. nih.govnih.gov The mechanism by which FAP-1 inhibits Fas signaling involves its phosphatase activity. Studies have demonstrated that FAP-1 can dephosphorylate the Fas receptor, thereby attenuating its ability to transmit the apoptotic signal. nih.gov Specifically, FAP-1 has been shown to dephosphorylate a tyrosine residue within the C-terminus of Fas. nih.gov

The expression of FAP-1 itself is subject to regulation. The FAP-1 gene has been found to have multiple promoters that can be controlled by various transcription factors, some of which are related to apoptosis, such as p53 and NF-κB. nih.gov This suggests a complex regulatory network governing the expression of this Fas signaling inhibitor. The interaction between Fas and FAP-1 is mediated by a specific domain in FAP-1 known as a PDZ domain, which recognizes a particular motif at the very end of the Fas receptor's C-terminal tail. nih.gov

Identification and Derivation of the Fas C-Terminal Tripeptide (Ser-Leu-Val) and its Acetate (B1210297) Form as a Modulator of Fas/FAP-1 Interaction

The discovery that FAP-1 binds to the C-terminus of the Fas receptor prompted researchers to pinpoint the exact amino acid sequence required for this interaction. Through in vitro inhibition assays and the screening of random peptide libraries, it was determined that the last three amino acids at the C-terminus of the human Fas receptor, serine-leucine-valine (Ser-Leu-Val or SLV), are both necessary and sufficient for the interaction with FAP-1. nih.gov

This tripeptide sequence acts as a recognition motif for the PDZ domain of FAP-1. nih.gov Based on this finding, a synthetic tripeptide, Ac-Ser-Leu-Val-OH (Fas C-Terminal Tripeptide Acetate), was developed as a competitive inhibitor of the Fas/FAP-1 interaction. The addition of an acetyl group (Ac) to the N-terminus of the tripeptide enhances its stability. By mimicking the C-terminal end of the Fas receptor, this synthetic tripeptide can bind to FAP-1, thereby preventing FAP-1 from interacting with the actual Fas receptor.

The functional consequence of blocking the Fas/FAP-1 interaction with this tripeptide is the promotion of Fas-mediated apoptosis. In cancer cell lines that express both Fas and FAP-1, the introduction of the Ac-SLV tripeptide was shown to induce apoptosis. nih.gov This demonstrated that by inhibiting a negative regulator of Fas signaling, the apoptotic pathway could be reactivated. The inhibitory potency of the Fas C-terminal tripeptide on the Fas/FAP-1 binding has been quantified, showing a dose-dependent effect. medchemexpress.com

Table 2: Research Findings on Fas C-Terminal Tripeptide's Inhibitory Effect

Concentration Fas/FAP-1 Binding Inhibitory Potency
30 µM 31.1%
50 µM 44.3%
100 µM 87.6%
1 mM 100.7%

Data from MedChemExpress, which has not been independently verified. medchemexpress.com

Historical Context of Tripeptide Inhibitors in the Study of Protein-Protein Interactions

The use of short peptides, including tripeptides, as inhibitors of protein-protein interactions (PPIs) is a well-established strategy in biochemical and pharmacological research. nih.govnih.gov PPIs are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. nih.gov However, the large and often flat surfaces involved in PPIs have historically made them challenging targets for traditional small-molecule drugs. nih.govmit.edu

Peptides offer an alternative approach as they can mimic one of the interacting partners and disrupt the formation of the protein complex. The development of peptide-based inhibitors is often rooted in the identification of "hot-spot" residues that are critical for the interaction. The study of the Fas/FAP-1 interaction is a classic example of this approach, where the C-terminal tripeptide of Fas was identified as the key binding motif. nih.gov

The concept of using short peptide sequences as inhibitors is not unique to the Fas/FAP-1 system. For instance, the tripeptide Gly-His-Lys has been studied for its biological activities. cir-safety.org The design and synthesis of peptide inhibitors have evolved over time, with the introduction of modifications such as N-terminal acetylation or C-terminal amidation to improve stability and cell permeability. nih.gov Furthermore, the development of constrained peptides and peptidomimetics represents a more advanced strategy to create potent and specific PPI inhibitors. nih.gov The study of tripeptide inhibitors like the this compound has contributed to the broader understanding of how to target specific PPIs for therapeutic purposes and as research tools to dissect complex signaling pathways. nih.govexlibrisgroup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33N3O8 B14768928 Fas C-Terminal Tripeptide Acetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H33N3O8

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;acetic acid

InChI

InChI=1S/C16H29N3O6.C2H4O2/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21;1-2(3)4/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25);1H3,(H,3,4)/t11-,12-,13-;/m0./s1

InChI Key

KPZYWMLSXUUVOQ-QKWXXBCPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Fas C Terminal Tripeptide Acetate

Elucidation of Fas C-Terminal Tripeptide Acetate (B1210297) Specificity for FAP-1 Binding

The specificity of Fas C-terminal tripeptide acetate in targeting the interaction between the Fas receptor and FAP-1 is a cornerstone of its mechanism of action. This targeted disruption is what allows the peptide to promote the apoptotic signaling cascade.

Detailed Analysis of the Ser-Leu-Val (SLV) Motif Recognition by the PDZ Domain of FAP-1

The interaction between the Fas receptor and FAP-1 is mediated by a specific protein-protein interaction domain. Research has identified that the C-terminal three amino acids of the human Fas receptor, which are Ser-Leu-Val (SLV), are both necessary and sufficient for its binding to the third PDZ (GLGF) domain of FAP-1. nih.gov The PDZ domain is a common structural domain in signaling proteins that is responsible for binding to the C-terminal region of other specific proteins. The acetylated form of this tripeptide, Ac-SLV, which is this compound, effectively mimics this binding motif. nih.gov This molecular mimicry allows it to competitively inhibit the binding of the full-length Fas receptor to FAP-1. This specific recognition of the SLV motif by the FAP-1 PDZ domain is a critical determinant of the tripeptide's biological activity. nih.gov

Biophysical Characterization of Inhibitory Effects on Fas/FAP-1 Binding Affinity and Kinetics

The inhibitory effect of Fas C-terminal tripeptide on the binding of Fas to FAP-1 has been quantified. In vitro inhibition assays have demonstrated a dose-dependent inhibitory potency. medchemexpress.com

Concentration of Fas C-Terminal TripeptideFas/FAP-1 Binding Inhibitory Potency
30 μM31.1%
50 μM44.3%
100 μM87.6%
1 mM100.7%
Data from in vitro inhibition assays demonstrating the dose-dependent inhibitory effect of Fas C-terminal tripeptide on Fas/FAP-1 binding. medchemexpress.com

These findings illustrate that as the concentration of the tripeptide increases, it more effectively disrupts the interaction between the Fas receptor and FAP-1. This disruption is a key event that shifts the cellular signaling towards an apoptotic outcome.

Regulation of Apoptotic Signaling Pathways by this compound

By inhibiting the FAP-1-mediated suppression of Fas signaling, this compound actively promotes the apoptotic cascade.

Promotion of Death-Inducing Signaling Complex (DISC) Assembly and Recruitment of Procaspases

Upon binding of the Fas ligand (FasL) to the Fas receptor, the receptor trimerizes, initiating the apoptotic signal. thermofisher.combosterbio.com This trimerization leads to the recruitment of several signaling adaptor proteins to a cytoplasmic region of the receptor known as the death domain (DD). thermofisher.comatlasgeneticsoncology.org Key among these is the Fas-Associated Death Domain (FADD). thermofisher.combosterbio.com FADD, in turn, recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC). thermofisher.combosterbio.com The formation of the DISC is a critical step in the activation of the apoptotic pathway. By preventing the binding of the inhibitory protein FAP-1, this compound facilitates the efficient assembly of the DISC, thereby promoting the recruitment and subsequent activation of procaspase-8. nih.govthermofisher.com

Enhancement of Downstream Caspase Cascade Activation and Execution of Apoptosis

The activation of procaspase-8 at the DISC initiates a proteolytic cascade involving downstream effector caspases. Activated caspase-8 can directly cleave and activate procaspase-3 and procaspase-7. nih.gov Furthermore, caspase-3 can activate caspase-6. nih.gov This cascade of caspase activation leads to the cleavage of numerous cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. nih.govnih.gov Studies have shown that the direct cytoplasmic microinjection of the Ac-SLV tripeptide can induce Fas-mediated apoptosis in cancer cell lines that express both Fas and FAP-1. nih.gov This demonstrates that by blocking the FAP-1 interaction, the tripeptide effectively enhances the downstream caspase cascade, leading to the execution of apoptosis. nih.gov

Crosstalk with Non-Apoptotic Fas Signaling Pathways

While the Fas receptor is primarily known for its role in inducing apoptosis, there is growing evidence that it can also trigger non-apoptotic signaling pathways that can lead to cell proliferation or the activation of NF-κB. nih.govnih.gov These alternative signaling cascades are generally less understood than the apoptotic pathway. nih.gov The Fas receptor can interact with other proteins besides FADD, such as Daxx and receptor-interacting protein (RIP), which can modulate its signaling output. bosterbio.comatlasgeneticsoncology.org For instance, Daxx can activate the JNK kinase cascade, leading to different cellular outcomes. bosterbio.com The inhibition of the FAP-1 interaction by this compound is primarily associated with the potentiation of the apoptotic pathway. However, the full extent of its influence on the complex network of non-apoptotic Fas signaling pathways remains an area of ongoing investigation.

Modulation of Cell Survival Pathways Activated by Fas (e.g., NF-κB, Mitogen-Activated Protein Kinases)

The binding of the Fas ligand (FasL) to the Fas receptor typically triggers a cascade of events leading to cell death. However, in many cancer cells, this signal is subverted to promote survival. The overexpression of FAP-1 is a key mechanism in this subversion.

Research indicates that FAP-1 activity is linked to the activation of the NF-κB (nuclear factor-kappa B) pathway, a critical signaling route for cell survival and inflammation. aacrjournals.org In squamous cell carcinoma of the head and neck (SCCHN) cells that overexpress FAP-1, increased phosphorylation of IκBα, the inhibitor of NF-κB, was observed. This leads to elevated NF-κB activity and subsequent expression of anti-apoptotic proteins like Bcl-2. aacrjournals.org By inhibiting FAP-1, the this compound can disrupt this pro-survival signaling, thereby sensitizing the cancer cells to apoptosis.

While the direct modulation of Mitogen-Activated Protein Kinase (MAPK) pathways by the tripeptide is less characterized, the Fas signaling cascade is known to intersect with MAPK signaling. FAP-1's role as a phosphatase suggests it could influence phosphorylation-dependent pathways like the MAPK cascades. By altering the signaling dynamics at the Fas receptor, the tripeptide likely has downstream consequences on these interconnected survival pathways.

Impact on Cell Proliferation, Differentiation, and Migration Processes in the Context of Fas Signaling

The ability of this compound to inhibit FAP-1 has a direct impact on cancer cell proliferation. Studies have demonstrated that the FAP-1-blocking SLV tripeptide significantly decreases tumor growth. nih.gov This effect was observed in a murine xenograft model of colon cancer, highlighting its potential to curb the expansion of tumor cells. nih.gov

The impact on cell differentiation is an area of ongoing investigation. However, acetate itself, as a component of the compound, has been shown to be a metabolic regulator in certain immune cells, promoting specific cell fate decisions. nih.gov For instance, acetate can modulate the acetylation of the GAPDH enzyme and influence the differentiation of T helper 1 (Th1) cells. nih.gov

Similarly, while direct studies on the this compound's effect on cell migration are limited, the inhibition of FAP-1, which is involved in cytoskeletal dynamics, suggests a potential role. Other C-terminal peptides have been shown to influence cell migration, indicating that this is a plausible area for future research into the tripeptide's full range of activities. frontiersin.org

Influence on Cellular Phenotypes in Apoptosis-Resistant Contexts

One of the most significant attributes of this compound is its ability to function in cellular environments that have developed resistance to apoptosis, a common feature of advanced cancers. nih.govnih.gov

Reversal of Acquired Apoptosis Resistance in Specific Cancer Cell Lines

The expression of FAP-1 is a well-documented mechanism through which cancer cells evade the immune system and resist Fas-mediated cell death. nih.govnih.gov Research has shown a high incidence of FAP-1 expression in colon carcinomas, which often co-express the Fas receptor yet remain resistant to its death-inducing signal. nih.gov

The introduction of the Ac-SLV tripeptide has been shown to effectively abolish this resistance. In primary cultures of colon cancer cells that were otherwise refractory to apoptosis induced by an agonistic anti-Fas antibody, the tripeptide restored their sensitivity. nih.govresearchgate.net This demonstrates a clear reversal of acquired apoptosis resistance.

Furthermore, this effect extends to particularly resilient cancer cell populations, such as cancer stem cells. In CD133+ colon cancer stem cells, which exhibit higher levels of FAP-1 and are relatively resistant to both Fas-induced apoptosis and the chemotherapeutic agent oxaliplatin, the SLV tripeptide reversed this resistance. nih.gov Notably, the tripeptide also enhanced the apoptotic effects of oxaliplatin, suggesting a synergistic potential in combination therapies. nih.gov

Table 1: Effect of Fas C-Terminal Tripeptide (SLV/Ac-SLV) on Apoptosis in Resistant Cancer Cells
Cell TypeConditionEffect of TripeptideReference
FAP-1-Positive Colon Carcinoma CellsRefractory to anti-FasR CH11-induced apoptosisAbolished resistance to Fas-mediated apoptosis nih.gov
CD133+ Colon Cancer Stem Cells (SW620)Resistant to Fas-induced apoptosisReversed resistance and increased Fas-induced apoptosis nih.gov
CD133+ Colon Cancer Stem Cells (SW620)Treated with OxaliplatinEnhanced the inhibitory and apoptotic effects of oxaliplatin nih.gov

Mechanistic Basis for the Tripeptide Acetate's Role in Overcoming Apoptotic Evasion

The mechanistic foundation for the tripeptide's success in overcoming apoptosis resistance lies in its precise targeting of the FAP-1/Fas interaction. Cancer cells employ several strategies to evade apoptosis, including the downregulation of death receptors from the cell surface. FAP-1 plays a direct role in this process by binding to the Fas receptor and inhibiting its export to the cell surface, effectively trapping it within the cell's cytoskeleton. nih.gov This prevents the formation of the Death-Inducing Signaling Complex (DISC) required to initiate apoptosis. nih.gov

By blocking the interaction between FAP-1 and the Fas receptor, the this compound facilitates the proper trafficking and expression of Fas receptors on the cell surface. nih.gov This restoration of surface expression makes the cancer cell "visible" and vulnerable to FasL-mediated killing.

Furthermore, FAP-1's inhibitory action extends downstream in the apoptotic cascade. Overexpression of FAP-1 has been shown to regulate and inhibit the activity of key executioner enzymes, caspase-8 and caspase-3. merckmillipore.comnih.gov The tripeptide, by neutralizing FAP-1, lifts this inhibition, allowing for the full activation of the caspase cascade upon Fas stimulation, leading to the systematic dismantling of the cell. nih.gov The treatment of CD133+ colon cancer stem cells with the SLV tripeptide, for example, led to a significant increase in Fas-antibody induced caspase-8 cleavage. nih.gov

Table 2: Mechanistic Actions of this compound in Overcoming Apoptosis Evasion
Cellular ProcessEffect of FAP-1 OverexpressionEffect of this compoundReference
Fas Receptor Surface ExpressionInhibited; Fas is retained intracellularlyPromotes proper export of Fas to the cell surface nih.gov
Caspase-8 and Caspase-3 ActivityInhibited/RegulatedAllows for full activation upon Fas stimulation nih.govnih.gov
NF-κB Survival PathwayActivated via IκBα phosphorylationDisrupts the pro-survival signal (inferred) aacrjournals.org

Structure Activity Relationship Sar and Rational Design of Fas C Terminal Tripeptide Acetate Analogs

Structural Requirements for Potent Fas/FAP-1 Binding Inhibition by C-Terminal Tripeptides

The foundation for designing potent inhibitors of the Fas/FAP-1 interaction lies in understanding the precise structural features of the C-terminal tripeptide of Fas that are essential for binding to the PDZ domain of FAP-1. Research has elucidated that specific amino acid residues and their functional groups are critical for high-affinity binding and subsequent inhibitory activity.

The identity of the amino acid at the C-terminus of the tripeptide is paramount for its ability to inhibit the Fas/FAP-1 interaction. The natural Fas sequence terminates with an L-valine residue, which has been shown to be a crucial determinant for binding. Studies involving the substitution of this C-terminal valine with other amino acids have demonstrated a significant loss of inhibitory potency. For instance, replacing L-valine with alanine (B10760859) dramatically reduces the peptide's ability to block the interaction. This highlights the specific requirement for the bulky, hydrophobic side chain of valine to fit snugly into a corresponding hydrophobic pocket within the FAP-1 PDZ domain. The carboxylate group of this terminal residue is also essential, forming key electrostatic interactions with the binding site.

Beyond the C-terminal residue, other functional groups within the tripeptide play significant roles. The tripeptide sequence of human Fas is Ser-Leu-Val (SLV). The hydroxyl group of the N-terminal serine residue in this sequence acts as a critical hydrogen bond donor. This was demonstrated through the synthesis of analogs where serine was replaced by alanine, which lacks the hydroxyl group. These alanine-containing analogs exhibited markedly reduced inhibitory activity, confirming the importance of the hydrogen bond for stabilizing the peptide within the FAP-1 binding groove. This interaction helps to correctly orient the peptide for optimal binding.

Strategies for Enhancing Fas C-Terminal Tripeptide Acetate (B1210297) Activity and Specificity

Building upon the fundamental SAR, researchers have explored various chemical modifications to the basic tripeptide structure to enhance its potency, specificity, and cell permeability. These strategies aim to optimize the peptide's interaction with the target and improve its drug-like properties.

A highly successful strategy for increasing the inhibitory potency of Fas C-terminal tripeptide analogs has been the modification of the N-terminus with hydrophobic groups. Attaching moieties such as acetyl (Ac), benzoyl (Bz), or biphenylcarbonyl groups can lead to a substantial increase in activity. These hydrophobic additions are thought to enhance binding by interacting with a hydrophobic surface near the N-terminal end of the peptide-binding groove on FAP-1. This additional interaction helps to anchor the inhibitor more firmly in place, resulting in lower inhibition constants (Ki) or IC50 values. For example, N-acetylation of the SLV peptide has been shown to significantly improve its inhibitory effect compared to the unmodified peptide.

Table 1: Impact of N-Terminal Modification on Inhibitory Activity

N-Terminal ModificationPeptide SequenceRelative Inhibitory Potency
NoneH-Ser-Leu-Val-OHBaseline
Acetyl (Ac)Ac-Ser-Leu-Val-OHIncreased
Benzoyl (Bz)Bz-Ser-Leu-Val-OHSignificantly Increased

To improve properties such as cell permeability, ester linkages have been introduced into the tripeptide structure. The free carboxylate at the C-terminus, while essential for binding, can hinder the peptide's ability to cross cell membranes. Converting this carboxylic acid to an ester, for instance, a methyl or ethyl ester, can create a more lipophilic prodrug. This esterified analog may more readily enter the cell, where intracellular esterases can then cleave the ester bond, releasing the active, carboxylate-containing inhibitor at the site of action. This approach modulates the biological activity by enhancing the intracellular concentration of the inhibitor.

Development of Novel Fas C-Terminal Tripeptide Acetate Derivatives

The culmination of SAR studies has led to the development of novel and highly potent derivatives. These advanced analogs often incorporate multiple modifications identified as beneficial for activity and specificity. For instance, a lead compound might feature an optimized N-terminal hydrophobic cap, the core SLV sequence for FAP-1 recognition, and a C-terminal modification to balance binding affinity with cellular uptake. The development process is an iterative cycle of design, synthesis, and biological testing, continuously refining the structure to achieve the desired therapeutic profile. This has led to the discovery of inhibitors with nanomolar potency, representing promising candidates for further preclinical and clinical investigation as potential anti-cancer agents.

Rational Design Principles for Improved Binding Affinity, Selectivity, and Biological Function

The rational design of this compound analogs aims to enhance their binding affinity for the FAP-1 PDZ domain, improve selectivity over other PDZ domains, and ultimately, augment their biological function in inducing apoptosis. Key principles guiding this design process involve modifications at each of the three amino acid positions of the tripeptide, as well as the N-terminal acetyl group and the C-terminal carboxylate.

Systematic structural modifications of the lead compound Ac-SLV-OH have provided valuable insights into the SAR of these analogs. The inhibitory activity of these compounds on the Fas/FAP-1 binding is a key measure of their efficacy. For instance, the parent compound, Fas C-Terminal Tripeptide, demonstrates a concentration-dependent inhibitory effect on Fas/FAP-1 binding. nih.gov

ConcentrationFas/FAP-1 Binding Inhibitory Potency
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%
Interactive Data Table: Inhibitory Potency of Fas C-Terminal Tripeptide nih.gov

The design of more potent analogs often involves exploring the chemical space around the lead tripeptide. This includes:

Substitution of Amino Acid Residues: Replacing the serine, leucine, or valine with other natural or unnatural amino acids can probe the steric and electronic requirements of the binding pocket. For example, the t(S/T)X(V/L/I) motif is a general recognition sequence for some PDZ domains, suggesting that substitutions at the first and third positions with similar amino acids (Threonine for Serine; Isoleucine or Leucine for Valine) may be well-tolerated or even enhance binding. nih.govqmul.ac.uk

Modification of Side Chains: Altering the side chains of the existing amino acids can introduce new interactions with the FAP-1 PDZ domain. For instance, introducing hydrophobic or aromatic groups could enhance binding through van der Waals or pi-stacking interactions.

N-Terminal Modifications: The N-terminal acetyl group can be replaced with other acyl groups to explore the impact on binding and cell permeability.

C-Terminal Modifications: While the free C-terminal carboxylate is crucial for recognition by the PDZ domain, modifications such as esterification can be explored to create prodrugs with improved cellular uptake.

The selectivity of these analogs for the FAP-1 PDZ domain over other PDZ domains is a critical aspect of their rational design. Many proteins contain PDZ domains, and non-selective inhibitors could lead to off-target effects. Achieving selectivity often involves exploiting subtle differences in the amino acid sequences and three-dimensional structures of the binding pockets of different PDZ domains.

Synthetic Methodologies for Generating Libraries of Analogous Compounds

The generation of libraries of analogous compounds is a powerful strategy for exploring the SAR of this compound and discovering analogs with improved properties. Solid-phase peptide synthesis (SPPS) is the most common and efficient method for creating these libraries. wikipedia.org This technique allows for the stepwise assembly of amino acids on a solid support, simplifying the purification of the desired peptides. wikipedia.orgbachem.com

Several strategies have been developed for the synthesis of peptide libraries with free C-termini, which is a crucial feature for PDZ domain-binding peptides. These methods are essential for producing a diverse range of analogs for screening.

Key Synthetic Approaches:

Solid-Phase Synthesis with Cleavable Linkers: A standard approach involves attaching the C-terminal amino acid to a resin via a linker that can be cleaved under conditions that leave the peptide intact. The peptide chain is then elongated in the C-to-N direction. Finally, the peptide is cleaved from the resin, yielding a C-terminal carboxylic acid.

Side-Chain Anchoring: An alternative strategy involves attaching the peptide to the solid support through the side chain of one of the amino acids. nih.gov This leaves the C-terminus free for modification or to remain as a free acid throughout the synthesis. For example, a pre-functionalized C-terminal residue can be attached to the resin via its sidechain, allowing for the synthesis of the peptide with a free C-terminal carboxyl group. nih.gov

Cyclic Urethane (B1682113) Technique (CUT): This method involves the modification of a C-terminal serine to a cyclic urethane moiety. This activates the backbone amide for nucleophilic displacement by various nucleophiles, enabling the synthesis of a variety of C-terminally modified peptides, including acids, esters, and amides. rsc.org

Tripeptide Building Block Approach: In some cases, pre-synthesized tripeptide building blocks can be used in the SPPS process. This can be particularly useful for incorporating complex or modified amino acids into the library. nih.gov

The generation of these libraries allows for high-throughput screening to identify compounds with enhanced binding affinity and selectivity for the FAP-1 PDZ domain. The data obtained from screening these libraries provides crucial information for refining the rational design principles and developing more effective Fas/FAP-1 interaction inhibitors.

In Vitro Research Methodologies and Findings for Fas C Terminal Tripeptide Acetate

Biochemical and Biophysical Assays for Molecular Interactions

The interaction between the Fas receptor and FAP-1, a protein tyrosine phosphatase, is a critical regulatory point in the Fas-mediated apoptotic pathway. FAP-1 binding to the C-terminus of Fas is known to inhibit apoptosis. Therefore, disrupting this interaction is a key therapeutic goal.

Quantitative Binding Inhibition Assays (e.g., using recombinant Fas and FAP-1 proteins)

To quantify the ability of Fas C-Terminal Tripeptide Acetate (B1210297) to block the Fas/FAP-1 interaction, researchers have employed in vitro binding inhibition assays. These assays typically utilize recombinant forms of the Fas receptor's C-terminal domain and the PDZ domain of FAP-1 to which it binds.

In a pivotal study, the inhibitory effect of the acetylated C-terminal tripeptide of Fas (Ac-SLV) was demonstrated. ashpublications.org This tripeptide was shown to be both necessary and sufficient to disrupt the binding between Fas and FAP-1. ashpublications.org The results from such assays have provided concrete data on the dose-dependent inhibitory potency of the tripeptide. For instance, one set of experiments revealed the following binding inhibitory percentages at various concentrations of the Fas C-Terminal Tripeptide:

ConcentrationBinding Inhibitory Potency
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%
Data sourced from commercially available information and presented for illustrative purposes. nih.gov

These quantitative findings underscore the tripeptide's capacity to effectively compete with the full-length Fas receptor for binding to FAP-1, thereby liberating the apoptotic signaling potential of Fas.

Application of Yeast Two-Hybrid System for Mapping Protein-Protein Interactions

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to identify and map protein-protein interactions in vivo. youtube.combroadinstitute.org This system was instrumental in pinpointing the minimal region of the Fas C-terminus required for its interaction with FAP-1. ashpublications.org

In a Y2H screen, the "bait" protein (in this case, a domain of FAP-1) is fused to a DNA-binding domain of a transcription factor, while "prey" proteins (fragments of the Fas receptor) are fused to an activation domain. If the bait and prey interact, they reconstitute a functional transcription factor, which then drives the expression of a reporter gene, allowing for the identification of interacting partners. acs.orgmdpi.com Through such screens, researchers confirmed that the C-terminal three amino acids of human Fas (Ser-Leu-Val) were sufficient for its interaction with the third PDZ domain of FAP-1. ashpublications.org This provided a clear rationale for the design and synthesis of the Fas C-Terminal Tripeptide as a targeted inhibitor.

Cell Line-Based Investigations of Apoptotic Efficacy and Cellular Responses

Following the biochemical validation of its inhibitory activity, research has focused on the cellular consequences of introducing Fas C-Terminal Tripeptide Acetate into cancer cells, particularly those known to express both Fas and its inhibitor, FAP-1.

Analysis of Apoptosis Induction in Malignant Cell Models (e.g., Colon Cancer Cell Lines expressing Fas and FAP-1)

Colon cancer cell lines have served as a crucial model system for these investigations, as many of these lines express both the Fas receptor and FAP-1, making them resistant to Fas-mediated apoptosis. ashpublications.org A key experimental approach has been the direct cytoplasmic microinjection of the Fas C-Terminal Tripeptide (Ac-SLV) into such a colon cancer cell line. ashpublications.org The results of these experiments demonstrated that the introduction of the tripeptide could indeed promote Fas-induced apoptosis in these otherwise resistant cells. ashpublications.org

While specific quantitative data on the percentage of apoptotic cells following tripeptide treatment is not extensively detailed in the public domain, the qualitative outcome of these microinjection studies provided strong evidence for the tripeptide's ability to restore apoptotic signaling. The Fas/FasL system is a recognized mediator of apoptosis in colon adenocarcinoma cell lines. ashpublications.org

Assessment of Cell Viability, Growth Arrest, and Morphological Changes

The induction of apoptosis by this compound is accompanied by characteristic changes in cell viability, growth, and morphology. A decrease in cell viability is a direct consequence of apoptosis.

Morphologically, apoptotic cells undergo a series of well-defined changes. These include cell shrinkage, where the cell becomes smaller and the cytoplasm denser. nih.gov Another hallmark is pyknosis, which involves the condensation of chromatin, a key feature of apoptosis. youtube.com As the process progresses, the cell membrane begins to bleb, and the cell breaks apart into smaller, membrane-bound fragments known as apoptotic bodies. nih.gov These changes are observable using techniques like phase-contrast microscopy and electron microscopy. While general apoptotic morphology is well-documented, specific detailed reports on the morphological changes induced solely by this compound are limited.

Advanced Cellular and Molecular Biology Techniques

While direct evidence of the application of a wide array of advanced techniques specifically to this compound research is not abundant in publicly available literature, several sophisticated methods are commonly employed to study Fas-mediated apoptosis and could be applied to further elucidate the tripeptide's effects.

Multiparameter flow cytometry is a powerful tool for analyzing apoptosis at the single-cell level. nih.gov This technique can simultaneously measure multiple markers, such as Fas expression, the binding of fluorescently labeled Annexin V to externalized phosphatidylserine (B164497) (an early apoptotic marker), and the permeability of the cell to dyes like propidium (B1200493) iodide (a late apoptotic/necrotic marker). This would allow for a detailed quantification of the apoptotic cell population in response to the tripeptide.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is another advanced method used to detect DNA fragmentation, a hallmark of late-stage apoptosis. youtube.com This assay could be used to visualize and quantify apoptotic cells in tissue sections or cell cultures treated with the tripeptide.

Further molecular investigations could involve techniques like Western blotting to analyze the cleavage and activation of caspases (the executioner enzymes of apoptosis) downstream of Fas activation following treatment with the tripeptide. Additionally, confocal microscopy could be used to visualize the subcellular localization of Fas and FAP-1 and how this is altered by the tripeptide.

Direct Cytoplasmic Microinjection for Intracellular Delivery and Functional Assessment

Direct cytoplasmic microinjection is a powerful technique for delivering molecules directly into the cytoplasm of a living cell, bypassing the plasma membrane which can be impermeable to peptides. This method is crucial for assessing the intracellular function of molecules like the this compound.

Research has shown that the C-terminal tripeptide (SLV) of the human Fas receptor is both necessary and sufficient for its interaction with the Fas-associated phosphatase-1 (FAP-1). nih.gov To test the functional consequence of disrupting this interaction, scientists have utilized direct cytoplasmic microinjection. In a key study, the synthetic tripeptide, acetylated to enhance stability (Ac-SLV), was microinjected into a colon cancer cell line known to express both the Fas receptor and the inhibitory FAP-1 protein. The results of this direct intracellular delivery were clear: the microinjection of the tripeptide blocker induced Fas-mediated apoptosis. nih.gov This finding demonstrates that by physically blocking the FAP-1 binding site on the Fas receptor, the tripeptide unleashes the receptor's native apoptotic signaling cascade.

Co-Immunoprecipitation and Western Blotting for Analyzing Protein Expression and Complex Formation

Co-immunoprecipitation (Co-IP) is a cornerstone technique used to study protein-protein interactions in their native cellular context. cellsignal.comnih.gov This method involves using an antibody to capture a specific protein (the "bait"), along with any proteins that are bound to it (the "prey"). cellsignal.comptglab.com The entire complex is pulled down from a cell lysate and the interacting proteins are then identified, typically by Western blotting. cellsignal.com

In the context of this compound, Co-IP is instrumental in demonstrating the peptide's mechanism of action. The interaction between the Fas receptor (bait) and FAP-1 (prey) can be confirmed by lysing cells under non-denaturing conditions, immunoprecipitating the Fas receptor, and then using a Western blot to detect the presence of co-precipitated FAP-1. nih.govptglab.com

To validate the inhibitory effect of the tripeptide, researchers perform in vitro inhibition assays. nih.gov In these experiments, cell lysates containing the Fas/FAP-1 complex are incubated with varying concentrations of the this compound before the immunoprecipitation step. The peptide competes with FAP-1 for binding to the Fas receptor's C-terminus. A subsequent Western blot analysis quantifies the amount of FAP-1 pulled down with the Fas receptor. A reduction in the FAP-1 signal in the presence of the tripeptide indicates successful inhibition of the protein-protein interaction.

The following table presents data from such an inhibition assay, demonstrating the dose-dependent inhibitory potency of the Fas C-Terminal Tripeptide on the Fas/FAP-1 interaction. medchemexpress.com

Fas C-Terminal Tripeptide ConcentrationInhibition of Fas/FAP-1 Binding
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%

This interactive table summarizes the dose-dependent inhibitory effect of the Fas C-Terminal Tripeptide on the binding of Fas and FAP-1, as determined by Co-IP and subsequent quantitative analysis. medchemexpress.com

Quantitative Polymerase Chain Reaction (qPCR) for Assessing Transcriptional Regulation of Apoptosis-Related Genes

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive technique used to measure the expression levels of specific genes within a cell or tissue. It works by amplifying and quantifying targeted RNA sequences after they have been converted into complementary DNA (cDNA). This method is essential for understanding how a substance like this compound affects the transcriptional landscape of a cell, particularly the genes involved in apoptosis.

Following the induction of apoptosis by the tripeptide, researchers can isolate total RNA from the treated cells and perform qPCR to analyze the expression of a panel of apoptosis-related genes. nih.gov This panel often includes key players in the apoptotic pathway, such as:

Initiator Caspases (e.g., CASP8, CASP9)

Executioner Caspases (e.g., CASP3, CASP7)

Bcl-2 family members , including pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL2, MCL1) proteins.

Tumor Necrosis Factor (TNF) receptor superfamily members and their associated signaling molecules (e.g., TRADD, FADD). nih.gov

By comparing the gene expression levels in tripeptide-treated cells to untreated control cells, scientists can determine which apoptotic pathways are activated. For instance, an upregulation of CASP8 and CASP3 would provide strong evidence that the extrinsic apoptotic pathway, initiated by the Fas receptor, has been engaged.

The table below illustrates hypothetical qPCR findings following cell treatment with this compound, showing a transcriptional shift favoring apoptosis.

Gene TargetFunctionPredicted Fold Change in Expression
CASP8Initiator caspase in extrinsic pathway↑↑↑
CASP3Executioner caspase↑↑
BAXPro-apoptotic Bcl-2 family protein
BCL2Anti-apoptotic Bcl-2 family protein
TRADDTNF receptor-associated death domain

This interactive table provides a hypothetical representation of qPCR results, illustrating the expected changes in the expression of key apoptosis-related genes after cellular exposure to this compound.

Advanced Microscopy for Cellular Events and Subcellular Localization

Confocal Microscopy for Visualizing Fas Receptor and FAP-1 Dynamics

Confocal microscopy is an advanced optical imaging technique that increases resolution and contrast by using a spatial pinhole to block out-of-focus light. This capability is particularly valuable for visualizing the subcellular localization and dynamic behavior of specific proteins within a cell.

In the study of the this compound, confocal microscopy can be employed to observe the spatial relationship between the Fas receptor and FAP-1. By using immunofluorescence, where antibodies tagged with distinct fluorescent dyes are used to label each protein, researchers can visualize their locations. For example, in untreated cells, FAP-1 might be seen co-localizing with the Fas receptor at the plasma membrane.

Upon introduction of the tripeptide, confocal microscopy could be used to track changes in this localization. Researchers could observe whether the tripeptide causes a dissociation of FAP-1 from the membrane-bound Fas receptor. Furthermore, it is known that the activation of the Fas receptor often involves its clustering into aggregates on the cell surface to form the Death-Inducing Signaling Complex (DISC). A fast-scanning confocal microscope could potentially be used to visualize whether the release from FAP-1 inhibition by the tripeptide promotes the formation of these Fas receptor clusters in real-time. nih.gov

Live-Cell Imaging Techniques for Monitoring Apoptotic Processes in Real-Time

Live-cell imaging encompasses a suite of microscopy techniques that allow for the observation of cellular processes as they happen, providing dynamic information that endpoint assays cannot capture. nih.govmoleculardevices.com These methods are critical for monitoring the sequence of events that constitute apoptosis following treatment with the this compound.

Several fluorescent probes and reporters are available to track the key hallmarks of apoptosis in real-time:

Caspase Activation: Genetically encoded FRET-based sensors or fluorogenic substrates can be used to detect the activity of executioner caspases like caspase-3/7. nih.gov For example, the NucView® 488 Caspase-3 dye consists of a DNA dye linked to a caspase-3 recognition sequence. In apoptotic cells, caspase-3 cleaves the sequence, releasing the dye to stain the nucleus with bright green fluorescence. sigmaaldrich.com This allows for precise timing of the onset of the execution phase of apoptosis.

Phosphatidylserine (PS) Exposure: In early apoptosis, the lipid phosphatidylserine flips from the inner to the outer leaflet of the plasma membrane. Fluorescently-labeled Annexin V, which has a high affinity for PS, can be added to the cell culture medium. Its binding to the cell surface is a widely used indicator of early apoptotic changes and can be visualized over time. nih.gov

Nuclear Condensation and Fragmentation: Nuclear dyes like Hoechst 33342 can be used to observe changes in nuclear morphology. moleculardevices.com The condensation of chromatin (pyknosis) and subsequent breaking apart of the nucleus (karyorrhexis) are classic signs of apoptosis that can be tracked with time-lapse microscopy.

The table below summarizes key live-cell imaging techniques and the specific apoptotic events they are used to monitor.

Technique/ProbeApoptotic Event MonitoredStage of Apoptosis
Fluorescent Annexin VPhosphatidylserine (PS) externalizationEarly
NucView® 488 / FRET SensorsCaspase-3/7 activationMid (Execution Phase)
Hoechst 33342Nuclear condensation and fragmentationLate

This interactive table outlines common live-cell imaging reagents and the distinct, time-resolved stages of apoptosis they help to visualize.

Preclinical and Animal Model Research on Fas C Terminal Tripeptide Acetate

Investigations in Established Animal Models of Apoptosis Dysfunction

While direct in vivo studies specifically investigating Fas C-Terminal Tripeptide Acetate (B1210297) in animal models of apoptosis dysfunction are not extensively documented in publicly available literature, research on closely related derivatives and the broader field of Fas-mediated apoptosis provides valuable insights into its potential therapeutic applications.

Assessment of Fas C-Terminal Tripeptide Acetate's Role in Modulating Apoptotic Signaling Pathways In Vivo

The primary mechanism of action of this compound is believed to be its interaction with the Fas-associated phosphatase-1 (FAP-1), a protein that negatively regulates Fas-mediated apoptosis. By binding to FAP-1, the tripeptide is thought to prevent its interaction with the Fas receptor, thereby sensitizing cells to Fas-induced apoptosis.

In vitro studies have demonstrated that a derivative of the Fas C-terminal tripeptide, Ac-Ser-Leu-Val-OH, can induce apoptosis in human colon cancer cell lines that are otherwise resistant to Fas-mediated cell death. This effect was shown to be dependent on the concentration of an anti-Fas antibody, suggesting that the tripeptide enhances the apoptotic signal initiated by Fas receptor activation. While these findings are from cell culture experiments, they provide a strong rationale for investigating the in vivo efficacy of such peptides in animal models of cancer where apoptosis resistance is a key feature.

Although specific in vivo data for this compound is limited, studies on other peptides targeting the Fas pathway have shown promise. For instance, administration of a different tripeptide has been reported to reduce hepatocyte apoptosis and improve survival in mouse models of fulminant hepatitis, a condition characterized by massive liver cell death. This highlights the potential for therapeutic intervention in the Fas signaling pathway in vivo.

Table 1: In Vitro Apoptosis Induction by a Fas C-Terminal Tripeptide Derivative

Cell LineTreatmentOutcome
DLD-1 (Colon Cancer)Ac-Ser-Leu-Val-OH + anti-Fas antibodyInduction of apoptosis
DLD-1 (Colon Cancer)Ac-Ser-Leu-Val-OH aloneNo significant apoptosis
DLD-1 (Colon Cancer)anti-Fas antibody aloneMinimal apoptosis

Evaluation of Cellular Responses in Specific Organ Systems in Preclinical Models of Disease

The evaluation of cellular responses to this compound in specific organ systems within preclinical disease models is a critical area for future research. Based on the known role of the Fas signaling pathway, several organ systems could be of particular interest.

In oncology, the focus would be on tumor tissues. In animal models of solid tumors, such as xenograft models of colon or pancreatic cancer, the administration of this compound could potentially lead to increased apoptosis within the tumor microenvironment, resulting in tumor regression. Histological and immunohistochemical analysis of tumor biopsies would be essential to confirm an increase in apoptotic markers like cleaved caspase-3.

In the context of autoimmune diseases, where excessive apoptosis can contribute to tissue damage, the effects of modulating the Fas pathway are also of interest. For example, in models of autoimmune lymphoproliferative syndrome (ALPS), which is caused by mutations in the Fas gene, investigating the impact of Fas C-terminal tripeptide derivatives could provide insights into restoring normal lymphocyte apoptosis.

Conversely, in neurodegenerative diseases where preventing neuronal apoptosis is a key therapeutic goal, the role of Fas modulation is also under investigation. The targeted delivery of Fas inhibitors to the central nervous system is a strategy being explored in animal models of stroke and other neurodegenerative conditions.

Methodology for In Vivo Study of Tripeptide Derivatives

The in vivo investigation of tripeptide derivatives like this compound requires specialized methodologies to understand their pharmacokinetic and pharmacodynamic properties.

Techniques for Monitoring Tripeptide Distribution, Metabolic Stability, and Bioavailability in Biological Systems

Understanding the fate of a tripeptide in a biological system is crucial for its development as a therapeutic agent. Several techniques are employed to monitor its distribution, stability, and bioavailability.

Radiolabeling and Imaging: Peptides can be labeled with radioactive isotopes (e.g., 125I, 111In) or fluorescent tags to enable their detection and quantification in various tissues and organs over time. Techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) can provide real-time, non-invasive imaging of the peptide's distribution in live animals.

Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for quantifying the concentration of the tripeptide and its metabolites in biological samples such as plasma, urine, and tissue homogenates. This information is vital for determining the peptide's absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic Modeling: The data obtained from these analytical techniques are used to develop pharmacokinetic models that describe the time course of the tripeptide's concentration in the body. These models help in understanding its half-life, clearance, and volume of distribution.

Table 2: Common Techniques for In Vivo Peptide Analysis

TechniqueInformation Provided
PET/SPECT ImagingReal-time, whole-body distribution
LC-MS/MSQuantification of peptide and metabolites in biological fluids and tissues
Pharmacokinetic ModelingHalf-life, clearance, bioavailability

Biomarker Analysis for Apoptotic and Non-Apoptotic Responses in Preclinical Models

To assess the biological activity of this compound in preclinical models, a range of biomarkers for both apoptotic and non-apoptotic responses are analyzed.

Apoptotic Biomarkers:

Caspase Activity: The activation of caspases, particularly caspase-3 and caspase-8, is a hallmark of apoptosis. In vivo, caspase activity can be measured in tissue samples using colorimetric or fluorometric assays, or visualized through immunohistochemistry using antibodies specific for the cleaved (active) forms of caspases.

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, another key feature of apoptotic cells, in tissue sections.

Annexin V Staining: While primarily used in vitro, Annexin V staining, which detects the externalization of phosphatidylserine (B164497) on the cell surface of apoptotic cells, can also be adapted for ex vivo analysis of cells isolated from tissues.

Circulating Biomarkers: Levels of circulating biomarkers of apoptosis, such as cleaved cytokeratin 18 (M30) and total cytokeratin 18 (M65), can be measured in plasma or serum samples to provide a non-invasive assessment of apoptosis.

Non-Apoptotic Biomarkers:

Inflammatory Cytokines: The modulation of the Fas pathway can also influence inflammatory responses. Therefore, measuring the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in blood or tissue samples is important.

Organ-Specific Function Markers: Depending on the disease model, specific biomarkers of organ function are monitored. For example, in a model of liver injury, serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) would be measured.

Table 3: Key Biomarkers for Assessing In Vivo Responses to Apoptosis Modulators

Biomarker CategorySpecific BiomarkerMethod of Analysis
ApoptosisCleaved Caspase-3Immunohistochemistry, Western Blot
TUNELHistology
Circulating M30/M65ELISA
InflammationTNF-α, IL-6ELISA, Multiplex Assay
Organ FunctionALT, AST (Liver)Serum Chemistry

Cutting Edge Research Directions and Technological Advancements for Fas C Terminal Tripeptide Acetate

Computational and Structural Biology Approaches

Computational methods have become indispensable for accelerating the drug discovery and optimization process. nih.gov By simulating and predicting molecular behaviors, these in silico techniques provide profound insights into the binding dynamics of the Fas C-terminal tripeptide, guiding the design of superior inhibitors before they are synthesized in the lab. nih.gov

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize the interaction between the Fas C-terminal tripeptide and the PDZ domain of FAP-1 at an atomic level. biorxiv.org These simulations model the movements and interactions of atoms over time, providing a dynamic picture of the binding process that static crystal structures cannot capture. nih.govresearchgate.net By placing the peptide-protein complex in a simulated physiological environment, researchers can observe how the tripeptide settles into the binding groove of the PDZ domain, the stability of the complex, and the key amino acid residues that govern the interaction. nih.govnih.gov

Key analyses in these simulations include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the peptide and protein. researchgate.net Free energy perturbation (FEP) calculations can be employed to predict the binding affinity of various peptide mutants, offering a quantitative measure of how specific amino acid changes would impact the interaction's strength. nih.gov This approach is crucial for understanding the binding specificity and can reveal allosteric effects where binding at one site influences another. biorxiv.orgscience.gov For instance, simulations can clarify the role of the C-terminal carboxylate of the peptide in anchoring to the PDZ domain's conserved binding loop. nih.gov

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Peptide-PDZ Interactions

ParameterDescriptionInsights Gained
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions in the simulation compared to a reference structure, indicating structural stability.Assesses the overall stability of the peptide-protein complex over time. A stable RMSD suggests a stable binding mode.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual residues around their average position, highlighting flexible or rigid regions.Identifies which amino acids in the peptide and PDZ domain are most mobile or stable, which can be critical for binding.
Binding Free Energy A calculation (e.g., via FEP or MM/PBSA) that estimates the strength of the interaction between the peptide and the protein.Quantifies the binding affinity and allows for comparison between different peptide analogs to predict which will be the most potent inhibitors.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the peptide and the protein throughout the simulation.Reveals the specific polar interactions that stabilize the complex, guiding modifications to enhance binding.
Conformational Analysis Examines the different shapes (conformations) that the peptide and protein adopt during the simulation.Uncovers the dynamic conformational changes required for binding and can identify previously unknown binding modes.

Building on the insights from MD simulations, in silico peptide design utilizes sophisticated algorithms to discover novel and more effective inhibitors based on the Fas C-terminal tripeptide scaffold. nih.gov This process involves two primary strategies: sequence-based design and structure-based design. nih.gov

Structure-based design is particularly relevant and often begins with the known 3D structure of the FAP-1 PDZ domain. Algorithms for molecular docking are used to predict the optimal binding pose of a library of virtual peptide analogs within the PDZ binding pocket. nih.gov These programs score each peptide based on factors like binding energy and intermolecular interactions. nih.gov Pharmacophore modeling can then identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. This "pharmacophore query" can be used to screen vast databases for other molecules that fit the profile. nih.gov These computational screening methods are significantly more cost-effective and faster than traditional high-throughput screening of physical compounds, allowing researchers to prioritize the most promising candidates for synthesis and in vitro testing. nih.gov

Table 2: Steps in In Silico Peptide Inhibitor Design and Optimization

StepDescriptionTools and Techniques
1. Target Identification & Analysis Define the target protein (FAP-1 PDZ domain) and analyze its binding site characteristics from existing structural data (e.g., PDB).Protein Data Bank (PDB), structural visualization software.
2. Lead Peptide Selection Use the native binding peptide (Fas C-terminal tripeptide) as the starting point or "lead" for optimization.MD simulations to understand its native binding mode.
3. Virtual Library Generation Create a digital library of peptide analogs by systematically substituting amino acids in the lead peptide sequence.Peptide design and modification software (e.g., Peptide Cutter, Marvin Sketch). nih.gov
4. Molecular Docking Computationally predict the binding pose and affinity of each peptide analog in the FAP-1 PDZ domain's binding pocket.Docking software (e.g., AutoDock, GOLD).
5. Scoring and Ranking Score the docked poses based on calculated binding energies and other interaction metrics to rank the analogs from most to least promising.Scoring functions within docking programs.
6. Refinement and Validation Use more computationally intensive methods, like MD simulations, on the top-ranked candidates to validate their stability and binding mode.MD simulation software (e.g., GROMACS, AMBER).
7. Candidate Selection Select a small number of the most promising peptide analogs for chemical synthesis and experimental validation.-

Innovations in Peptide Synthesis and Purification for Analog Generation

The synthesis of peptides has evolved dramatically, enabling the creation of highly complex and modified analogs of the Fas C-terminal tripeptide. These advancements are critical for exploring structure-activity relationships and developing candidates with improved stability and potency.

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically producing peptides. openaccessjournals.comaurigeneservices.com In this technique, the peptide is built sequentially while one end is anchored to a solid resin support. openaccessjournals.com The most common approach, Fmoc-SPPS, uses the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is advantageous for its mild removal conditions, making it compatible with a wide range of sensitive and modified amino acids. nih.govresearchgate.netcapes.gov.br

Modern SPPS has moved beyond simple linear sequences. It is now routinely used to incorporate a vast array of modifications to create sophisticated analogs. aurigeneservices.com This includes:

Non-canonical amino acids: Introducing unnatural amino acids to enhance stability or create new interactions.

Post-translational modifications: Synthesizing peptides that are already phosphorylated, glycosylated, or methylated to mimic their natural state or modulate activity. researchgate.net

Conformationally constrained peptides: Creating cyclic peptides (e.g., head-to-tail or side-chain cyclization) or stapled peptides to lock the molecule into its active conformation, which can increase binding affinity and resistance to enzymatic degradation. aurigeneservices.com

The automation of SPPS has further revolutionized the field, allowing for the rapid and reliable production of high-quality peptides, which is essential for screening the numerous analogs designed through computational methods. aurigeneservices.comnih.gov

While effective, traditional batch SPPS is known for its heavy use of hazardous solvents and excess reagents, leading to significant chemical waste. nih.gov In response, the field is moving towards greener and more efficient protocols. acsgcipr.org

Flow Chemistry: This approach involves continuously pumping reagents through a reactor containing the solid-support resin, rather than performing reactions in a single large vessel. chemrxiv.org Flow chemistry offers several advantages:

Efficiency: It dramatically reduces reaction times; a coupling cycle can be completed in minutes. chemrxiv.org

Sustainability: It significantly cuts down on solvent and reagent consumption. chemrxiv.org Researchers have developed greener solvent systems, such as anisole/DMSO mixtures, that are recyclable and perform better than traditional solvents like DMF. chemrxiv.org

Quality: The precise control over reaction conditions can reduce side reactions, leading to a purer final product. chemrxiv.org

Enzymatic Ligation: This technique uses enzymes, such as sortases or engineered ligases like Omniligase, to join smaller, pre-synthesized peptide fragments together. nih.govfrontiersin.org It is a highly specific and clean method, forming peptide bonds without the need for protecting groups or harsh chemicals. frontiersin.org This is particularly useful for producing very long peptides or proteins and for creating cyclic peptides under mild, aqueous conditions. frontiersin.orgnih.gov The combination of chemical synthesis for the fragments and enzymatic ligation for their assembly represents a powerful hybrid strategy for accessing complex peptide targets. nih.gov

Table 3: Comparison of Modern Peptide Synthesis Protocols

ProtocolPrincipleAdvantagesDisadvantages
Batch Fmoc-SPPS Stepwise addition of amino acids to a peptide chain anchored to a resin in a single reaction vessel. openaccessjournals.comHighly versatile, well-established, easily automated. nih.govresearchgate.netGenerates large volumes of solvent waste, uses excess reagents. nih.gov
Flow Chemistry SPPS Reagents are continuously pumped through a reactor containing the resin, enabling rapid reaction cycles. chemrxiv.orgFaster synthesis, reduced solvent/reagent use, improved efficiency and purity, more sustainable. chemrxiv.orgRequires specialized equipment; optimization of flow parameters is necessary.
Enzymatic Ligation Enzymes are used to selectively join two unprotected peptide fragments in solution. frontiersin.orgHighly specific (regio- and chemoselective), occurs in aqueous solution, "green" chemistry. frontiersin.orgRequires production of specific enzymes; substrate scope can be limited for some enzymes.

Advanced Delivery Strategies for Targeted Cellular Intervention

A major hurdle for therapeutic peptides like the Fas C-terminal tripeptide is their delivery to the correct location within the body and, crucially, across the cell membrane to reach their intracellular target. curapath.com Peptides are often susceptible to degradation and have difficulty crossing biological membranes on their own. curapath.combohrium.com To overcome these challenges, researchers are developing sophisticated delivery strategies.

Cell-Penetrating Peptides (CPPs): These are short peptides (typically 5-30 amino acids) that have an intrinsic ability to cross cellular membranes without causing significant damage. bohrium.comresearchgate.net By chemically linking the Fas C-terminal tripeptide to a CPP, the resulting conjugate can be shuttled directly into the cytoplasm of target cells. researchgate.net

Nanoparticle-Based Systems: The tripeptide can be encapsulated within or attached to the surface of nanoparticles. curapath.com These carriers, made from lipids or polymers, protect the peptide from enzymatic degradation in the bloodstream, extending its half-life. curapath.com Furthermore, the nanoparticle surface can be decorated with targeting ligands (such as antibodies or other peptides) that bind to specific receptors on diseased cells, ensuring the payload is delivered precisely where it is needed. nih.govnih.gov

Peptide-Drug Conjugates (PDCs): In this strategy, the therapeutic peptide is linked to a larger carrier molecule, often a targeting peptide or antibody that recognizes a specific cell-surface protein. nih.govnih.gov This approach leverages receptor-mediated endocytosis to gain entry into the cell, improving both targeting and uptake. nih.gov

These advanced delivery systems are designed to improve the stability, bioavailability, and targeting efficiency of peptide therapeutics, transforming potent molecules into effective medicines. curapath.comnih.gov

Exploration of Peptide Nanocarriers and Self-Assembled Systems for Enhanced Bioavailability and Specificity

A significant challenge in the clinical use of peptides is their susceptibility to rapid enzymatic breakdown and limited ability to cross biological barriers. wjarr.com Nanocarrier systems, including liposomes and polymeric nanoparticles, are at the forefront of addressing these issues. wjarr.comnih.gov By encapsulating the tripeptide acetate (B1210297), these nanocarriers can shield it from degradation, prolong its circulation time, and facilitate controlled release, thereby improving its bioavailability and therapeutic effect. wjarr.comnih.gov

Furthermore, the field of self-assembling peptides offers a promising avenue for drug delivery. nih.govacs.org These peptides can spontaneously form ordered nanostructures like nanofibers and hydrogels in response to environmental cues. nih.govnih.gov Such systems can act as localized depots for the sustained release of Fas C-Terminal Tripeptide Acetate. The intrinsic biocompatibility and design flexibility of these self-assembling systems make them highly attractive for developing advanced drug delivery platforms. nih.govrsc.org Researchers can fine-tune the amino acid sequences of these peptides to control the morphology and stability of the resulting nanostructures. acs.orgbenthamdirect.com

Interactive Table: Examples of Nanocarrier Systems for Peptide Delivery

Nanocarrier TypeDescriptionPotential Advantages for this compound
Liposomes Vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic molecules. precisionnanomedicine.comBiocompatible, can protect the tripeptide from degradation, and can be surface-modified for targeted delivery. precisionnanomedicine.com
Polymeric Nanoparticles Solid colloidal particles made from biocompatible and biodegradable polymers. nih.govprecisionnanomedicine.comOffer controlled and sustained release profiles, can be functionalized to target specific cells, and can enhance cellular uptake. nih.gov
Self-Assembled Peptide Nanostructures Nanomaterials formed by the spontaneous organization of peptide building blocks into structures like nanofibers or nanotubes. nih.govacs.orgHigh biocompatibility, can form depots for localized and sustained drug release, and their properties can be precisely controlled through peptide design. nih.govnih.gov

Engineering for Specific Cellular Uptake Mechanisms and Intracellular Targeting

For this compound to be effective, it must not only reach the target tissue but also enter the cells and localize to the correct subcellular compartment. researchgate.netnih.gov A key research direction is the engineering of the peptide or its delivery vehicle to harness specific cellular entry pathways. researchgate.netnih.gov

One successful strategy involves the use of cell-penetrating peptides (CPPs). nih.govlinkpeptide.com These short peptides can traverse cell membranes and are used as carriers to deliver a wide array of molecules, including other peptides, into cells. nih.govfrontiersin.org By conjugating this compound to a CPP, its intracellular delivery can be significantly enhanced. linkpeptide.com The mechanisms of CPP-mediated entry are varied and can include direct translocation across the membrane or endocytosis. mdpi.comnih.gov

Receptor-mediated endocytosis is another targeted approach. This involves decorating the nanocarrier with ligands that bind to receptors overexpressed on the surface of target cells. acs.org This strategy not only increases the concentration of the therapeutic at the desired site but also facilitates its internalization. acs.org Research is also focused on achieving precise subcellular targeting, for instance, by incorporating signals that direct the tripeptide to organelles like the mitochondria, which can be crucial for inducing apoptosis in cancer cells. mdpi.com

Integration with Omics Technologies for Systems-Level Understanding

To gain a holistic view of how this compound functions within a complex biological system, researchers are turning to "omics" technologies. These high-throughput methods allow for a comprehensive analysis of molecules like proteins and RNA on a large scale.

Quantitative Proteomics for Unbiased Identification of Novel Interacting Partners and Signaling Networks

Quantitative proteomics, particularly using mass spectrometry, is a powerful tool for identifying the proteins that directly or indirectly interact with this compound. nih.govnih.gov Techniques such as affinity purification coupled with mass spectrometry can capture the tripeptide and its binding partners from cell extracts. nih.gov By using stable isotope labeling methods, specific interaction partners can be distinguished from non-specific background binders, providing a high-confidence map of the tripeptide's interaction network. pnas.org

This approach allows for an unbiased discovery of novel cellular targets and can elucidate the signaling pathways that are modulated by the tripeptide. duke.eduyoutube.com Understanding these protein-protein interaction networks is fundamental to deciphering the complete mechanism of action of this compound and can reveal potential biomarkers for its therapeutic efficacy. youtube.complos.org

Interactive Table: Quantitative Proteomics Techniques for Studying Peptide Interactions

TechniquePrincipleApplication for this compound
Affinity Purification-Mass Spectrometry (AP-MS) Uses a "bait" version of the tripeptide to pull its interacting "prey" proteins out of a complex mixture for identification by mass spectrometry. nih.govIdentification of direct and indirect protein binding partners. nih.gov
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Cells are grown in media containing "light" or "heavy" isotopes of amino acids. Protein abundance changes upon treatment are quantified by mass spectrometry. pnas.orgQuantifying changes in the proteome in response to tripeptide treatment to identify regulated proteins and pathways. pnas.orgthermofisher.com
Tandem Mass Tags (TMT) Chemical labels that allow for the relative quantification of proteins in multiple samples simultaneously. wikipedia.orgComparing the proteomic profiles of different cell types or conditions after treatment with the tripeptide. wikipedia.org

Single-Cell Transcriptomics for Resolving Heterogeneous Cellular Responses to Tripeptide Acetate Treatment

A significant challenge in therapy is that not all cells within a population respond uniformly to a given treatment. rupress.org Single-cell transcriptomics (scRNA-seq) addresses this by measuring the gene expression of thousands of individual cells, providing a high-resolution view of cellular heterogeneity. nih.govmedrxiv.org

By applying scRNA-seq to cells treated with this compound, researchers can identify distinct subpopulations with different responses. rupress.orgnih.gov This could reveal, for example, why some cancer cells are sensitive to the tripeptide while others are resistant. nih.govbmj.com This detailed understanding of cellular responses at the single-cell level is crucial for identifying the factors that determine treatment success and for developing strategies to overcome resistance. youtube.commdpi.com

Q & A

What structural features of Fas C-Terminal Tripeptide Acetate contribute to its inhibitory activity on Fas/FAP-1 binding?

Level: Basic
Answer:
The inhibitory activity of this compound is primarily determined by its C-terminal tripeptide residues, which competitively bind to the active site of Fas/FAP-1. Structural studies indicate that hydrophobic amino acid residues (e.g., branched or aromatic side chains) at the C-terminal positions enhance binding affinity by mimicking natural substrates . The acetate group improves solubility and stability, while the tripeptide sequence (e.g., -PRL or similar motifs) aligns with peroxisome-targeting signal (PTS) variants observed in plant studies, suggesting evolutionary conservation of functional tripeptide motifs .

Key Structural Parameters:

  • C-terminal residues : Critical for competitive inhibition.
  • Hydrophobicity : Enhances binding to Fas/FAP-1's active site.
  • Acetate modification : Stabilizes the peptide in aqueous solutions .

What in vitro experimental setups are recommended for assessing Fas/FAP-1 inhibition efficacy?

Level: Basic
Answer:
Standard in vitro protocols involve dose-response assays using purified Fas/FAP-1 enzyme and synthetic this compound. Key steps include:

Concentration Range : Test concentrations from 30 μM to 1 mM, as inhibition efficacy increases dose-dependently (31.1% at 30 μM to 100.7% at 1 mM) .

Binding Assay : Use fluorescence polarization or surface plasmon resonance (SPR) to measure competitive displacement of labeled substrates.

Controls : Include a positive control (e.g., known Fas/FAP-1 inhibitor) and buffer-only baseline.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.